molecular formula C10H13NO3 B13189317 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13189317
M. Wt: 195.21 g/mol
InChI Key: VJUKMWRGUIWWNG-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through multi-step organic synthesis. One common method involves the condensation of 3-hydroxy-4-methylpyrrolidine with furan-2-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as methanol and may involve catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(3-hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3

InChI Key

VJUKMWRGUIWWNG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C2=CC=C(O2)C=O

Origin of Product

United States

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